Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate
Overview
Description
“Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C14H25NO5 . It has a molecular weight of 287.35 .
Molecular Structure Analysis
The molecular structure of “Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate” includes an azetidine ring, which is a four-membered cyclic amine, along with hydroxymethyl and dicarboxylate functional groups .Physical And Chemical Properties Analysis
“Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate” is a viscous substance . It has a density of 1.1±0.1 g/cm3, a boiling point of 287.4±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 53.1±0.3 cm3 .Scientific Research Applications
Preparation and Modification Processes
- Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate can be prepared through various synthesis methods, including the ammonolysis and reduction of azetidinyl tosylates and cyanoazetidines. These processes result in compounds like 1-t-butyl-3-azetidinol and 1-t-butyl-3-hydroxymethylazetidine (Chen, Hung, Chen, & Ohta, 1972).
Synthesis and Modular Construction 2. Azetidines, including derivatives like ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate, are significant in medicinal chemistry. Their synthesis leverages the ring strain in azabicyclo[1.1.0]butane, leading to various functionalized azetidines, which are useful in pharmaceutical contexts, such as in the synthesis of cobimetinib (Fawcett, Murtaza, Gregson, & Aggarwal, 2019).
Chemical Characterization and Utility 3. The chemical structure and properties of azetidine derivatives like ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate make them suitable for various applications. For instance, their unique structural features, such as ring strain and functional groups, allow for further chemical transformations and applications in synthetic chemistry (Lawande et al., 2017).
Application in Bioactive Compound Synthesis 4. Azetidines, including ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate, are key in synthesizing bioactive compounds. They are used in creating structurally diverse molecules with potential biological activities, such as glycosidase inhibitory properties, which are important in medicinal chemistry (Lawande, Sontakke, Kumbhar, Bhagwat, Ghosh, & Shinde, 2017).
properties
IUPAC Name |
ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-9(8-16)7-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWGFJASFZHWLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(CN1C(=O)OC(C)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ditert-butyl 3-(hydroxymethyl)azetidine-1,2-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.